molecular formula C8H11BrO3 B12533559 Ethyl Z-bromo-(dihydrofuran-2-ylidene)acetate

Ethyl Z-bromo-(dihydrofuran-2-ylidene)acetate

Cat. No.: B12533559
M. Wt: 235.07 g/mol
InChI Key: NMXGBBLRCHDHIC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl Z-bromo-(dihydrofuran-2-ylidene)acetate typically involves the bromination of ethyl 2-(dihydrofuran-2-ylidene)acetate. This reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl Z-bromo-(dihydrofuran-2-ylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Mechanism of Action

Comparison with Similar Compounds

Ethyl Z-bromo-(dihydrofuran-2-ylidene)acetate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C8H11BrO3

Molecular Weight

235.07 g/mol

IUPAC Name

ethyl 2-bromo-2-(oxolan-2-ylidene)acetate

InChI

InChI=1S/C8H11BrO3/c1-2-11-8(10)7(9)6-4-3-5-12-6/h2-5H2,1H3

InChI Key

NMXGBBLRCHDHIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1CCCO1)Br

Origin of Product

United States

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